molecular formula C21H20N4O5S B2767281 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide CAS No. 450339-74-9

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide

Cat. No. B2767281
CAS RN: 450339-74-9
M. Wt: 440.47
InChI Key: RYKWOUVLSAPLCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of equimolar quantities of specific reagents . For instance, the compound N- ((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrazole group , which is a type of five-membered aromatic ring with two nitrogen atoms . The exact structure of this compound would require more specific information or computational chemistry techniques for accurate determination.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific reagents and conditions used . For instance, Solvent Yellow 18 is used in preparation methods of altering the refractive index of a lens using a polymer matrix .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they can be insoluble in water and slightly soluble in alcohol . More specific properties such as melting point, boiling point, and density would require more specific information or experimental determination .

Scientific Research Applications

Synthesis and Structural Characterization

  • Complex Synthesis Pathways : Research into related compounds often involves complex synthesis pathways, including the formation of atropisomers and investigation into their structures and cyclization behaviors (Skladchikov, Suponitskii, & Gataullin, 2013). This highlights the intricate synthetic routes that can be taken to create and modify compounds for specific scientific applications.

  • Spectroscopic and Structural Insights : Detailed spectroscopic and structural characterizations provide critical insights into the molecular geometries and electronic structures of compounds. Such studies enable a deeper understanding of the compounds' properties and reactivities, as demonstrated by the characterization of p-nitrobenzamide compounds through experimental and DFT study (Arslan, Kazak, & Aydın, 2015).

Reactivity and Potential Applications

  • Hypoxia-selective Antitumor Agents : Some compounds exhibit specific biological activities, such as hypoxia-selective cytotoxicity, which could be leveraged in developing novel antitumor agents. The synthesis and evaluation of hypoxia-selective cytotoxins demonstrate the potential therapeutic applications of these compounds (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).

  • Pharmacological Activities : The synthesis of derivatives and evaluation of their pharmacological activities, including anti-inflammatory properties, highlight the potential for compounds in this class to serve as leads for drug development (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-12-4-7-18(14(3)8-12)24-20(16-10-31(29,30)11-17(16)23-24)22-21(26)15-6-5-13(2)19(9-15)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKWOUVLSAPLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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